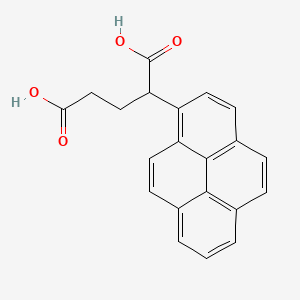
2-pyren-1-ylpentanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyren-1-ylpentanedioic acid is an organic compound that features a pyrene moiety attached to a pentanedioic acid chain. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyren-1-ylpentanedioic acid typically involves the functionalization of pyrene. One common method is the Friedel-Crafts acylation of pyrene with glutaric anhydride, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Pyren-1-ylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the pyrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Pyrene-1,6-dione derivatives.
Reduction: 2-pyren-1-ylpentanol.
Substitution: Halogenated pyrene derivatives.
Scientific Research Applications
2-Pyren-1-ylpentanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules due to its aromatic structure.
Medicine: Investigated for potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-pyren-1-ylpentanedioic acid involves its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Pyrene: The parent compound, known for its photophysical properties.
1-Pyrenecarboxylic acid: A simpler derivative with one carboxylic acid group.
Pyrene-1,6-dione: An oxidized form of pyrene.
Uniqueness: 2-Pyren-1-ylpentanedioic acid is unique due to its dual functional groups (pyrene and pentanedioic acid), allowing it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Properties
CAS No. |
86803-20-5 |
|---|---|
Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-pyren-1-ylpentanedioic acid |
InChI |
InChI=1S/C21H16O4/c22-18(23)11-10-17(21(24)25)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9,17H,10-11H2,(H,22,23)(H,24,25) |
InChI Key |
MKXUPVSKVZYRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















